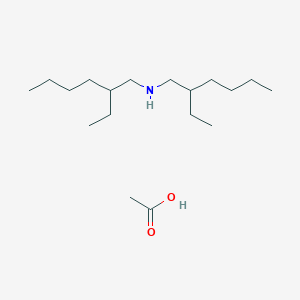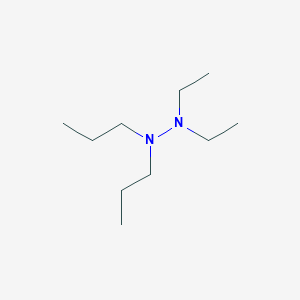
Hydrazine, 1,1-diethyl-2,2-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,1-diethyl-2,2-dipropyl- is an organic compound with the molecular formula C10H24N2 It is a derivative of hydrazine, characterized by the presence of two ethyl groups and two propyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, 1,1-diethyl-2,2-dipropyl- can be synthesized through the reaction of hydrazine with appropriate alkyl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction of hydrazine with diethyl bromide and dipropyl bromide in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,1-diethyl-2,2-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the reagents used.
Scientific Research Applications
Hydrazine, 1,1-diethyl-2,2-dipropyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazine, 1,1-diethyl-2,2-dipropyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may inhibit enzymes by forming stable complexes with the active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Hydrazine, 1,1-dipropyl-: Similar in structure but lacks the ethyl groups.
Hydrazine, 1,1-dimethyl-2,2-dipropyl-: Similar but with methyl groups instead of ethyl groups.
Uniqueness
Hydrazine, 1,1-diethyl-2,2-dipropyl- is unique due to the presence of both ethyl and propyl groups, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
52598-09-1 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1,1-diethyl-2,2-dipropylhydrazine |
InChI |
InChI=1S/C10H24N2/c1-5-9-12(10-6-2)11(7-3)8-4/h5-10H2,1-4H3 |
InChI Key |
KNDXGQHXCXCZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
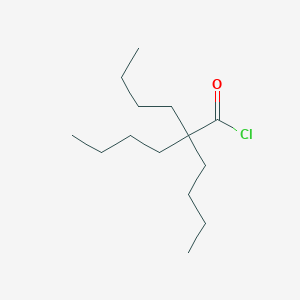
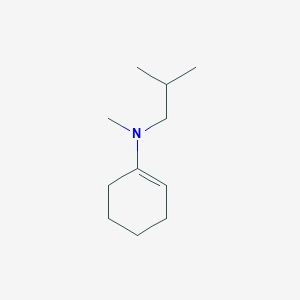
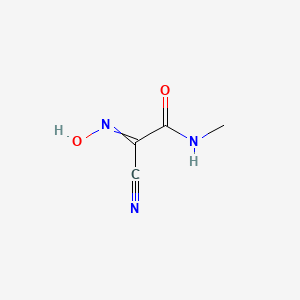
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

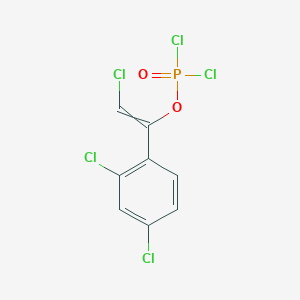
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
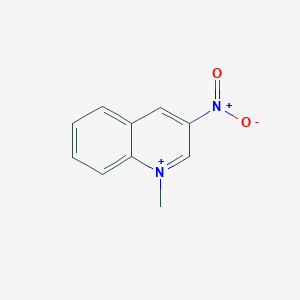
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

